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Compound of Interest

Compound Name: 1-Ethynyl-1-cyclohexanol

Cat. No.: B7769200 Get Quote

1-Ethynyl-1-cyclohexanol (CAS No. 78-27-3) is a waxy, light-yellow solid at room

temperature, characterized by the presence of a hydroxyl (-OH) group and an ethynyl (-C≡CH)

group attached to the same carbon atom of a cyclohexane ring.[1][2] This structure imparts a

unique combination of polarity from the alcohol and reactivity from the terminal alkyne.[1][3]

Physical and Chemical Data
The key physical and chemical properties of 1-Ethynyl-1-cyclohexanol are summarized

below, providing essential data for experimental design and safety considerations.
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Property Value Source(s)

Molecular Formula C₈H₁₂O [2][4]

Molar Mass 124.18 g/mol [2][5]

Melting Point 30-33 °C [5][6]

Boiling Point 180 °C (at 1013 hPa) [5][6]

Density 0.967 g/mL at 25 °C [5][7]

Vapor Pressure <1 mmHg at 20 °C [5][7]

Flash Point 73 °C (163.4 °F) - closed cup [5]

Solubility
Soluble in water and common

organic solvents.
[1]

Beilstein/REAXYS 471404 [5][8]

Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 1-Ethynyl-1-
cyclohexanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://en.wikipedia.org/wiki/1-Ethynylcyclohexanol
https://webbook.nist.gov/cgi/inchi?ID=C78273&Type=IR-SPEC&Index=1
https://en.wikipedia.org/wiki/1-Ethynylcyclohexanol
https://www.sigmaaldrich.com/HK/zh/product/aldrich/e51406
https://www.sigmaaldrich.com/HK/zh/product/aldrich/e51406
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2186195.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/e51406
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2186195.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/e51406
https://www.smolecule.com/products/s748744
https://www.sigmaaldrich.com/HK/zh/product/aldrich/e51406
https://www.smolecule.com/products/s748744
https://www.sigmaaldrich.com/HK/zh/product/aldrich/e51406
https://wap.guidechem.com/question/what-are-the-properties-synthe-id130530.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/e51406
https://www.sigmaaldrich.com/JP/ja/product/aldrich/e51406
https://www.benchchem.com/product/b7769200?utm_src=pdf-body
https://www.benchchem.com/product/b7769200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrum Type Key Features and Peaks Source(s)

¹H NMR
Spectra available for

reference.
[9]

¹³C NMR
Spectra available for

reference.
[9]

IR Spectrum

Key absorptions include a

strong, broad peak for the O-H

stretch (~3400 cm⁻¹), a sharp

peak for the ≡C-H stretch

(~3300 cm⁻¹), and a peak for

the C≡C triple bond stretch

(~2100 cm⁻¹).

[4][10]

Mass Spectrum
Molecular ion peak (M+) at m/z

= 124.
[4][10]

Synthesis of 1-Ethynyl-1-cyclohexanol
The most prevalent and industrially significant method for synthesizing 1-Ethynyl-1-
cyclohexanol is the Favorskii reaction, which involves the nucleophilic addition of an acetylide

anion to a ketone.[11]

Favorskii Reaction: Mechanism and Protocol
This reaction proceeds by deprotonating acetylene with a strong base, typically an alkali metal

hydroxide like potassium hydroxide (KOH) or a metal amide like sodium acetylide, to form the

highly nucleophilic acetylide anion.[2][11] This anion then attacks the electrophilic carbonyl

carbon of cyclohexanone. A subsequent acidic or aqueous workup protonates the resulting

alkoxide to yield the final tertiary alcohol product.[2]
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Step 1: Acetylide Formation

Step 2: Nucleophilic Attack
Step 3: Protonation

H-C≡C-H H-C≡C:⁻ K⁺
+

Base (e.g., KOH)

H-C≡C:⁻ K⁺

Cyclohexyl Ring
-O⁻K⁺

-C≡C-H

Cyclohexyl Ring
-O⁻K⁺

-C≡C-H

attacks C=O
1-Ethynyl-1-cyclohexanol

+

H₂O / H⁺
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Palladium Cycle

Copper Co-catalyst Cycle

Pd(0)L₂

R-Pd(II)-X
 L₂

Oxidative
Addition

(R-X)

R-Pd(II)-C≡CR'
 L₂

Transmetalation

R'C≡CCu

Enters Pd Cycle

Reductive
Elimination
(R-C≡CR')

R'C≡CH

+ CuX, Base

CuX Base

1-Ethynyl-1-cyclohexanol Protonated Alcohol+ H⁺ Allenyl Carbocation
(via 1,3-shift)

- H₂O Allenol Intermediate+ H₂O α,β-Unsaturated Ketone
(Final Product)

Tautomerization
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7769200?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

